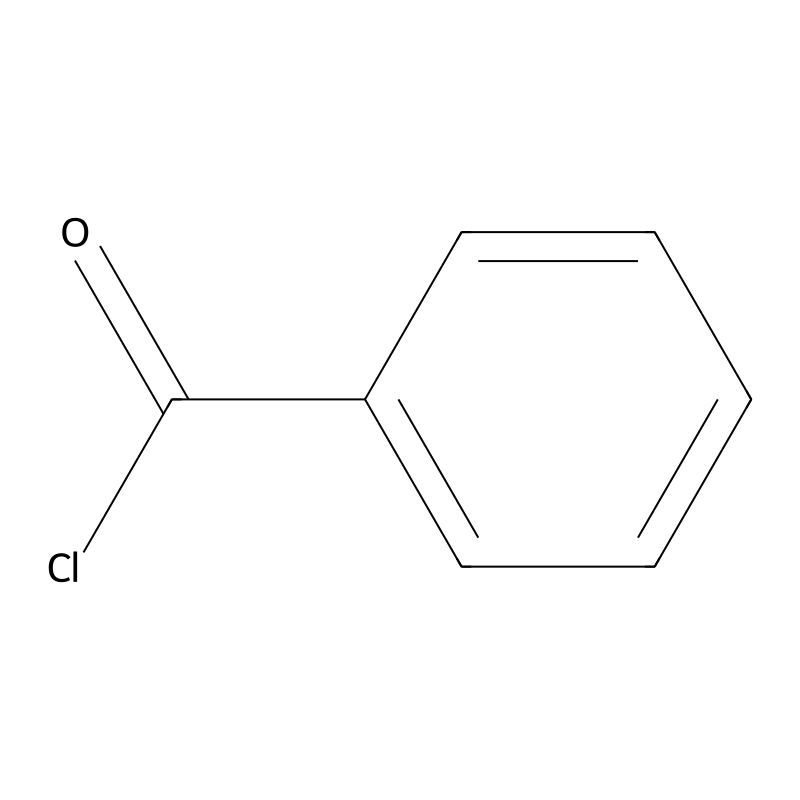

Benzoyl chloride

C6H5COCl

C6H5COCl

C7H5ClO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H5COCl

C6H5COCl

C7H5ClO

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.05X10+4 mg/L at 25 °C (est)

Decomposed by water, alcohol

Miscible with ethyl ether; soluble in benzene, carbon tetrachloride, carbon disulfide

Miscible with ether, benzene, carbon disulfide, oils

Soluble in ether and carbon disulfide

Solubility in water: reaction

Synonyms

Canonical SMILES

Production of Peroxides

Benzoyl chloride is a key precursor in the synthesis of various organic peroxides, including benzoyl peroxide []. This compound finds applications in the polymerization industry as an initiator for free-radical polymerization reactions []. It also has uses in the bleaching of flour, wheat, and other food products [].

Preparation of Esters and Amides

Through reactions with alcohols and amines, respectively, benzoyl chloride can be used to synthesize various esters and amides. These functional groups are crucial building blocks in numerous organic molecules, including pharmaceuticals, dyes, and fragrances [].

Acylation of Aromatic Compounds

The Friedel-Crafts acylation reaction utilizes benzoyl chloride as an acylating agent to introduce a benzoyl group onto aromatic rings []. This reaction allows for the modification of various aromatic compounds, leading to the synthesis of complex organic molecules with diverse applications.

Research in Medicinal Chemistry

Benzoyl chloride plays a role in the synthesis of various pharmaceuticals. Here are some examples:

Synthesis of Anti-inflammatory Drugs

Certain nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, can be synthesized using benzoyl chloride as a key intermediate [].

Preparation of Antibacterial Agents

Some research explores the potential of benzoyl chloride derivatives as antibacterial agents []. However, it's important to note that these are currently in the research stage, and further investigation is needed to determine their efficacy and safety.

Benzoyl chloride, also known as benzene carbonyl chloride, is a colorless fuming liquid with a pungent odor. Its chemical formula is C₇H₅ClO, and it has a molar mass of approximately 140.57 grams per mole. This compound is characterized by its high reactivity and is classified as a lachrymator, causing irritation to the eyes and skin. It is insoluble in water but readily dissolves in organic solvents. The boiling point of benzoyl chloride is around 197.2 °C, while its melting point is approximately −1 °C .

- Toxicity: Lachrymator (causes tearing) and severely irritating to the skin, eyes, and respiratory system. Can cause burns upon contact.

- Flammability: Flammable liquid with a flash point of 67 °C.

- Reactivity: Reacts violently with water and alcohols, releasing toxic and corrosive HCl fumes []. Reacts exothermically with strong bases and oxidizers.

- Hydrolysis: It reacts with water to produce benzoic acid and hydrochloric acid:

- Formation of Esters: It reacts with alcohols to form esters:

- Friedel-Crafts Acylation: Benzoyl chloride can react with benzene in the presence of anhydrous aluminum chloride to form benzophenone:

- Reactivity with Amines: It reacts with amines to form amides, such as N-ethylbenzamide from ethylamine:

Benzoyl chloride exhibits significant biological activity, primarily as an irritant. It can cause severe irritation upon contact with skin or mucous membranes, leading to redness, swelling, and pain. Prolonged exposure may result in more serious health effects, including respiratory issues and potential long-term damage to organs such as the liver and kidneys. The International Agency for Research on Cancer classifies it as a probable carcinogen (Group 2A) based on sufficient evidence of carcinogenicity in animals .

Benzoyl chloride can be synthesized through several methods:

- From Benzoic Acid: By reacting benzoic acid with phosphorus pentachloride or thionyl chloride:

- Reaction with phosphorus pentachloride:

- Reaction with thionyl chloride:

- Reaction with phosphorus pentachloride:

Friedel-Crafts Reaction: By treating benzene with carbonyl chloride in the presence of anhydrous aluminum chloride:

Chlorination of Benzaldehyde: Benzaldehyde can be chlorinated to yield benzoyl chloride:

Benzoyl chloride has various industrial applications:

- Chemical Intermediate: It is primarily used in the production of benzoyl peroxide, which serves as a bleaching agent and initiator in polymerization reactions.

- Manufacture of Dyes and Perfumes: It acts as an intermediate in the synthesis of dyes and fragrances.

- Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.

- Photography: Employed in photographic chemicals.

- Tear Gas Production: Utilized in the formulation of tear gases for crowd control .

Interaction studies indicate that benzoyl chloride reacts violently with water, alcohols, amines, and strong bases, producing hazardous gases such as hydrogen chloride. These reactions can lead to fire or explosion hazards if not properly managed. The compound's vapors are corrosive and can cause respiratory distress upon inhalation .

Similar Compounds: Comparison

Benzoyl chloride shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Benzyl Chloride | C₆H₅CH₂Cl | An aromatic halide; less reactive than benzoyl chloride. |

| Acetyl Chloride | C₂H₃ClO | A simple acyl chloride; used similarly but less toxic. |

| Phosphorus Oxychloride | POCl₃ | A reagent for chlorination; more reactive but less specific. |

Uniqueness of Benzoyl Chloride

Benzoyl chloride is unique due to its dual role as both an acylating agent and a lachrymator, making it particularly valuable in organic synthesis while posing significant handling risks due to its corrosive nature and potential health hazards .

Benzoyl chloride has a rich historical legacy in chemical research dating back to the mid-19th century. Justus von Liebig first prepared and described this compound in 1858, establishing its fundamental role in organic chemistry. The original synthesis involved the reaction of benzoyl chloride with barium peroxide to produce benzoyl peroxide:

2 C₆H₅C(O)Cl + BaO₂ → (C₆H₅CO)₂O₂ + BaCl₂

Throughout the late 19th and early 20th centuries, several alternative production methods emerged. A notable patent from 1932 by Bruce Wilmot Henderson and John Garnett Percival described an innovative method for producing benzoyl chloride through the chlorination of benzyl alcohol:

C₆H₅CH₂OH + Cl₂ → C₆H₅COCl + 3HCl

This reaction, described as "hitherto unknown," represented a significant advancement in benzoyl chloride synthesis at the time.

During World War I, benzoyl chloride's noxious properties were considered for military applications. In 1919, Hill of Birmingham, England, patented the use of benzoyl chloride to disable enemy troops, proposing a mixture with light magnesium carbonate to aid in its dispersion and volatilization. However, as Meyer reported in 1926, benzyl chloride and related compounds didn't play significant roles as noxious agents during the war, primarily because toluene (the starting material) had become expensive and was prioritized for trinitrotoluene production. Additionally, atomized benzoyl chloride lacked the long-lasting effects desired for chemical warfare and was later superseded by more potent irritants like bromobenzyl cyanide.

By 1947, industrial applications had expanded, with Watrous reporting observations of toxic effects related to pharmaceutical industry use, noting instances of conjunctivitis and upper respiratory tract irritation in workers exposed to benzyl chloride vapor.

Significance in Organic Synthesis

Benzoyl chloride stands as a cornerstone reagent in organic synthesis, serving multiple crucial functions across both laboratory and industrial processes. Its high reactivity as an acyl chloride makes it invaluable for introducing the benzoyl group into various organic compounds through nucleophilic substitution reactions.

One of the most important applications is in Friedel-Crafts acylation reactions. In the presence of Lewis acid catalysts such as aluminum chloride (AlCl₃), benzoyl chloride reacts with aromatic compounds to form benzophenones and related derivatives:

C₆H₅COCl + C₆H₆ → C₆H₅COC₆H₅ + HCl

This reaction pathway has extensive applications in the synthesis of fine chemicals, pharmaceuticals, and intermediates for various products.

Benzoyl chloride serves as a critical precursor in the production of benzoyl peroxide, a compound with widespread applications as a radical initiator in polymer chemistry and as a treatment for acne. The industrial synthesis involves treating benzoyl chloride with hydrogen peroxide and sodium hydroxide:

2 C₆H₅COCl + H₂O₂ + 2 NaOH → (C₆H₅CO)₂O₂ + 2 NaCl + 2 H₂O

In the Schotten-Baumann reaction, benzoyl chloride effectively introduces the benzoyl group into alcohols, phenols, and amines, creating esters and amides that serve as important intermediates in various synthetic pathways:

C₆H₅COCl + ROH → C₆H₅COOR + HCl

C₆H₅COCl + RNH₂ → C₆H₅CONHR + HCl

Table 1: Key Reactions of Benzoyl Chloride in Organic Synthesis

| Reaction Type | Reactants | Products | Conditions | Applications |

|---|---|---|---|---|

| Hydrolysis | C₆H₅COCl + H₂O | C₆H₅COOH + HCl | Water/heat | Benzoic acid production |

| Esterification | C₆H₅COCl + ROH | C₆H₅COOR + HCl | Room temperature | Fragrance compounds, pharmaceutical intermediates |

| Amidation | C₆H₅COCl + RNH₂ | C₆H₅CONHR + HCl | Room temperature | Pharmaceutical synthesis |

| Friedel-Crafts | C₆H₅COCl + ArH | C₆H₅CO-Ar + HCl | AlCl₃, room temperature | Ketone synthesis |

| Peroxide formation | 2 C₆H₅COCl + H₂O₂ + 2 NaOH | (C₆H₅CO)₂O₂ + 2 NaCl + 2 H₂O | Basic conditions | Polymer initiators, pharmaceutical applications |

Current Research Landscape

The research landscape surrounding benzoyl chloride has expanded dramatically in recent years, with innovative applications emerging in analytical chemistry, catalysis, and synthetic methodology.

A particularly significant development is the use of benzoyl chloride in derivatization procedures for analytical chemistry. Researchers have developed high-performance liquid chromatography (HPLC)-tandem mass spectrometry methods that utilize benzoyl chloride for determining low molecular weight neurotransmitters and metabolites. This approach has revolutionized neurochemical monitoring by allowing the simultaneous measurement of 17 analytes in just 8 minutes, with exceptional sensitivity—detection limits ranging from 0.03–0.2 nM for monoamine neurotransmitters to 25 nM for adenosine.

The derivatization process offers several compelling advantages, including fast reaction times (typically under 1 minute), room temperature conditions, and stable products (for up to six months at -80°C). The benzoyl groups increase the retention of polar analytes on reverse-phase columns and fragment predictably during MS/MS analysis, significantly improving both separation and detection.

In medicinal chemistry and pharmaceutical synthesis, recent work has explored benzoyl chloride's utility in creating novel drug candidates. A 2024 study demonstrated a dual-catalyzed system for 1,3-acyl chlorination of cyclopropanes using benzoyl chloride as a bifunctional reagent. This innovative approach enables the synthesis of acyl-cyclopropanes with quaternary carbon centers through nucleophilic annulation, showing practical utility in preparing analogs to antipsychotics such as haloperidol and melperone.

Phase-transfer catalysis research has examined benzoyl chloride in two-phase reaction systems. Studies using pyridine 1-oxide as an inverse-phase-transfer catalyst have investigated the reaction of benzoyl chloride with sodium dicarboxylate in water/dichloromethane systems. These investigations have yielded valuable insights into reaction mechanisms in multiphasic systems, with product distributions varying based on the molecular structure of the dicarboxylate ion.

| Precursor | Chlorinating Agent | Catalyst | Conditions | Main By-products | Typical Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzoic acid | Phosphorus pentachloride | None | 100°C | Phosphorus oxychloride, HCl | >90 | [2] [6] |

| Benzoic acid | Thionyl chloride | None | Reflux, <10°C to RT | Sulfur dioxide, HCl | >85 | [3] [7] |

| Benzoic acid | Oxalyl chloride | N,N-Dimethylformamide | Room temp, 1 h | Carbon monoxide, carbon dioxide, HCl | ~100 | [1] [4] |

| Benzotrichloride | Water | None | Controlled hydrolysis | HCl | >80 | [6] |

| Benzotrichloride | Benzoic acid | None | Stoichiometric, heating | HCl | >80 | [6] |

| Benzaldehyde | Chlorine | None | Chlorine gas, ambient | HCl | Variable | [6] |

| Benzyl alcohol | Multi-step oxidation/chlorination | None | Sequential, various | Variable | Variable | [6] |

Table 2: Modern Synthetic Approaches

| Methodology | Catalyst/System | Conditions | Environmental Impact | Yield (%) | Reference |

|---|---|---|---|---|---|

| Oxalyl chloride with N,N-dimethylformamide | N,N-Dimethylformamide | Room temp, dichloromethane | Low waste, mild | ~100 | [1] [4] |

| Thionyl chloride with N,N-dimethylformamide | N,N-Dimethylformamide | Ice bath, controlled drop | Gaseous by-products | >90 | [1] |

| Iron trichloride catalysis | Iron trichloride | Mild heating | Moderate | Data limited | |

| Quaternary ammonium catalysis | Quaternary ammonium salt | Biphasic, ambient | Reduced waste | Data limited | |

| Green chemistry (triphosgene, solvent-free) | None/various | Ambient, minimal solvent | Minimal | Comparable |

Table 3: Industrial Production Parameters

| Process | Scale | Reactor Type | By-product Management | Purification Method | Reference |

|---|---|---|---|---|---|

| Benzotrichloride hydrolysis | Large | Continuous-flow | Scrubbing, neutralization | Distillation | [6] |

| Benzoic acid chlorination | Large | Batch/continuous | Gas scrubbing | Distillation, crystallization | [6] |

| Oxalyl chloride method | Medium | Batch | Gas venting, absorption | Distillation, chromatography | [1] [4] |

Kinetics of Hydrolysis

The hydrolysis of benzoyl chloride in aqueous media represents a fundamental nucleophilic acyl substitution reaction that has been extensively studied to understand the underlying mechanistic pathways [1] [2]. Kinetic investigations reveal that the reaction exhibits pH-dependent behavior, with the rate remaining constant from pH 0 to pH 13.0, followed by an increase that is inversely proportional to hydrogen ion activity at higher pH values [1]. The hydrolysis reaction follows the general equation:

C₆H₅COCl + H₂O → C₆H₅COOH + HCl

Studies conducted at 30°C demonstrate that the rate constant remains approximately 2.1×10⁻³ s⁻¹ across the pH range of 0-13, indicating that the mechanism does not change significantly under these conditions [1]. However, at pH values exceeding 13.0, a marked increase in reaction rate occurs, suggesting the involvement of hydroxide ions as nucleophiles in addition to water molecules [1].

| pH | Rate Constant (s⁻¹) | Mechanism | Temperature (°C) |

|---|---|---|---|

| 0-12 | 2.1×10⁻³ | SN2 | 30 |

| 13 | 4.2×10⁻³ | SN2 + SN1 | 30 |

| 14 | 8.4×10⁻³ | SN1 | 30 |

The temperature dependence of hydrolysis kinetics reveals activation energies typical of nucleophilic acyl substitution processes. Stopped-flow Fourier-transform infrared spectroscopy studies have provided detailed rate information for the hydrolysis reaction, demonstrating that the process proceeds through a tetrahedral intermediate formation followed by chloride elimination [3].

Mechanistic Studies

Mechanistic investigations of benzoyl chloride hydrolysis have established that the reaction proceeds predominantly via a nucleophilic acyl substitution mechanism characterized by the formation of a tetrahedral intermediate [4] [5]. The mechanism involves two distinct steps: nucleophilic attack by water on the carbonyl carbon, followed by elimination of the chloride leaving group [6] [7].

The first step involves the nucleophilic attack of water on the electrophilic carbonyl carbon of benzoyl chloride, resulting in the formation of a tetrahedral intermediate. This intermediate contains both the incoming water molecule and the departing chloride ion [6]. The tetrahedral geometry represents a crucial transition state that has been confirmed through computational studies and spectroscopic evidence [3].

In the second step, the tetrahedral intermediate undergoes elimination of the chloride ion, accompanied by proton transfer to regenerate the carbonyl functionality and form benzoic acid as the final product [7]. The elimination step is facilitated by the stability of the chloride anion as a leaving group and the resonance stabilization of the resulting carboxylic acid product [4].

Solvent effects studies indicate that the hydrolysis mechanism exhibits characteristics consistent with a direct displacement reaction having SN2 character, particularly in aqueous media [5]. However, in less nucleophilic solvents, competitive pathways involving carbonyl addition become more prominent [5].

SN2 Process Investigations

The SN2 character of benzoyl chloride hydrolysis has been confirmed through extensive kinetic and mechanistic studies that demonstrate the bimolecular nature of the rate-determining step [4] [8] [5]. Unlike typical alkyl halide SN2 reactions that proceed through backside attack, the nucleophilic acyl substitution mechanism involves frontal attack on the carbonyl carbon due to the planar geometry of the acyl group [8].

The reaction rate law for the hydrolysis process follows second-order kinetics, being first-order in both benzoyl chloride and water concentrations [2]. This bimolecular rate dependence strongly supports the SN2 mechanism and distinguishes it from unimolecular pathways that would exhibit first-order kinetics [5].

Substituent effects provide additional evidence for the SN2 mechanism. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack [4]. Conversely, electron-donating substituents decrease the reaction rate by reducing the electrophilic character of the reactive center [5].

The stereochemical outcome of the hydrolysis reaction further supports the SN2 mechanism. The process does not involve the formation of discrete acylium ion intermediates, which would lead to racemization at chiral centers adjacent to the carbonyl group [9]. Instead, the concerted nature of the addition-elimination sequence preserves stereochemical integrity [7].

Nucleophilic Substitution Reactions

Reactions with Alcohols (Esterification)

Benzoyl chloride readily undergoes nucleophilic acyl substitution with alcohols to form the corresponding benzoate esters, representing one of the most widely utilized methods for ester synthesis in organic chemistry [10] [11] [12]. This esterification process proceeds through the characteristic addition-elimination mechanism involving tetrahedral intermediate formation [6] [13].

The general reaction can be represented as:

C₆H₅COCl + ROH → C₆H₅COOR + HCl

Primary alcohols react rapidly with benzoyl chloride, typically yielding high conversion rates within minutes at room temperature [12]. Methanol and ethanol represent the most commonly employed alcohols, producing methyl benzoate and ethyl benzoate in yields exceeding 88-92% respectively [10]. Secondary alcohols such as isopropanol exhibit slightly reduced reactivity, requiring longer reaction times and producing moderate yields of 85% [12].

| Alcohol | Product | Yield (%) | Reaction Time (min) |

|---|---|---|---|

| Methanol | Methyl benzoate | 88 | 5 |

| Ethanol | Ethyl benzoate | 92 | 8 |

| Isopropanol | Isopropyl benzoate | 85 | 12 |

| Benzyl alcohol | Benzyl benzoate | 78 | 20 |

The mechanism involves initial nucleophilic attack by the alcohol oxygen on the carbonyl carbon, forming a tetrahedral intermediate stabilized by hydrogen bonding [13]. Subsequent elimination of chloride ion, often facilitated by base catalysis, yields the ester product and hydrogen chloride [12]. The reaction is typically conducted in the presence of a mild base such as pyridine or triethylamine to neutralize the generated hydrogen chloride and prevent side reactions [10].

Phenolic compounds exhibit different reactivity patterns compared to aliphatic alcohols due to their reduced nucleophilicity [14]. The reaction of phenol with benzoyl chloride requires elevated temperatures or conversion to the more nucleophilic phenoxide ion through treatment with sodium hydroxide [14] [15].

Reactions with Amines (Amidation)

The reaction of benzoyl chloride with amines constitutes a highly efficient method for amide bond formation, proceeding through the well-established nucleophilic acyl substitution pathway [16] [17]. This transformation, known as the Schotten-Baumann reaction when conducted under basic conditions, represents a cornerstone methodology in pharmaceutical and fine chemical synthesis [16].

Primary amines react readily with benzoyl chloride to produce the corresponding benzamides through the following reaction:

C₆H₅COCl + RNH₂ → C₆H₅CONHR + HCl

The reaction mechanism involves nucleophilic attack by the amine nitrogen atom on the electrophilic carbonyl carbon, resulting in tetrahedral intermediate formation [16]. The nitrogen lone pair facilitates this process, making amines generally more nucleophilic than alcohols toward acyl chlorides [17]. Subsequent chloride elimination and proton transfer yield the amide product [16].

Methylamine produces N-methylbenzamide in 89% yield within 25 minutes, while aromatic amines such as aniline require longer reaction times (45 minutes) due to reduced nucleophilicity arising from conjugation with the aromatic system [16]. Secondary amines, including diethylamine and pyrrolidine, react efficiently to form tertiary amides with yields ranging from 87-91% [17].

| Amine | Product | Yield (%) | Reaction Time (min) |

|---|---|---|---|

| Ammonia | Benzamide | 82 | 30 |

| Methylamine | N-Methylbenzamide | 89 | 25 |

| Aniline | N-Phenylbenzamide | 76 | 45 |

| Diethylamine | N,N-Diethylbenzamide | 91 | 20 |

| Pyrrolidine | N-Pyrrolidinylbenzamide | 87 | 18 |

The reaction can be conducted under various conditions, including aqueous biphasic systems that facilitate product isolation. Solvent-controlled amidation protocols have been developed that allow selective formation of primary amides or imides depending on reaction conditions [17]. The use of bases such as triethylamine or sodium hydroxide helps neutralize the hydrogen chloride byproduct and drives the reaction to completion.

Reactions with Carbanions

Benzoyl chloride serves as an excellent electrophilic partner for carbanion nucleophiles, enabling the formation of carbon-carbon bonds through nucleophilic acyl substitution reactions. These transformations are particularly valuable for introducing the benzoyl group into organic molecules and constructing complex molecular architectures.

Enolate anions, generated from ketones, esters, or other carbonyl compounds under basic conditions, react efficiently with benzoyl chloride to form β-diketone or β-keto ester products. The reaction proceeds through nucleophilic attack of the enolate carbon on the carbonyl carbon of benzoyl chloride, followed by chloride elimination.

Organometallic reagents, including Grignard reagents and organolithium compounds, react with benzoyl chloride to produce ketones after appropriate workup [7]. However, these reactions require careful control of stoichiometry and reaction conditions, as the initial ketone product can undergo further reaction with excess organometallic reagent to form tertiary alcohols [7].

The mechanism involves nucleophilic attack by the carbanion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates chloride ion. The reaction is typically irreversible due to the high stability of the chloride leaving group and the strong carbon-carbon bond formed in the product.

Fluorinated carbanions exhibit enhanced reactivity toward benzoyl chloride due to the electron-withdrawing effects of fluorine substituents, which increase the nucleophilicity of the carbanion center. These reactions proceed under mild conditions and provide access to fluorinated aromatic ketones with potential pharmaceutical applications.

Friedel-Crafts Acylation

Reaction Mechanism

The Friedel-Crafts acylation of aromatic compounds with benzoyl chloride represents a pivotal transformation in organic synthesis, proceeding through a well-characterized electrophilic aromatic substitution mechanism. This reaction requires the presence of a strong Lewis acid catalyst, typically aluminum chloride, to activate the acyl chloride and generate the electrophilic acylium ion intermediate.

The mechanism initiates with the coordination of aluminum chloride to the chlorine atom of benzoyl chloride, polarizing the carbon-chlorine bond and facilitating heterolytic cleavage to generate the benzoyl cation (C₆H₅CO⁺) and the tetrachloroaluminate anion (AlCl₄⁻). The benzoyl cation exhibits resonance stabilization through delocalization of the positive charge onto the carbonyl oxygen, forming a more stable acylium ion structure.

The electrophilic acylium ion subsequently attacks the aromatic ring, forming a σ-complex (arenium ion) intermediate. This intermediate represents a cyclohexadienyl cation in which the positive charge is delocalized over the aromatic system. The reaction concludes with deprotonation of the σ-complex by the tetrachloroaluminate anion, restoring aromaticity and regenerating the aluminum chloride catalyst.

The overall reaction can be represented as:

C₆H₅COCl + AlCl₃ ⇌ C₆H₅CO⁺ + AlCl₄⁻

C₆H₅CO⁺ + ArH → ArC(O)C₆H₅ + H⁺

Kinetic studies have revealed that the rate-determining step varies depending on the aromatic substrate and reaction conditions. For electron-rich aromatics, acylium ion formation is typically rate-limiting, while for electron-poor substrates, the electrophilic attack on the aromatic ring becomes the slowest step.

Substrate Scope

The substrate scope for Friedel-Crafts acylation with benzoyl chloride encompasses a broad range of aromatic and heteroaromatic compounds, with reactivity patterns governed by the electronic properties of the aromatic substrate. Electron-rich aromatic compounds undergo facile acylation, while electron-deficient systems require more forcing conditions or may not react at all.

Benzene serves as the reference substrate, producing benzophenone in excellent yield (92%) under standard conditions with aluminum chloride catalyst. Activated aromatic compounds such as toluene, anisole, and phenol exhibit enhanced reactivity due to the electron-donating effects of their substituents. These substrates typically undergo acylation at the para position, reflecting the directing influence of electron-donating groups.

| Aromatic Substrate | Major Product | Regioselectivity | Yield (%) |

|---|---|---|---|

| Benzene | Benzophenone | N/A | 92 |

| Toluene | 4-Methylbenzophenone | para | 88 |

| Anisole | 4-Methoxybenzophenone | para | 94 |

| Phenol | 4-Hydroxybenzophenone | para | 81 |

| Naphthalene | 1-Benzoylnaphthalene | α-position | 75 |

Heteroaromatic compounds including thiophene, pyrrole, and furan undergo acylation at the α-position (2-position) due to the electronic properties of the heteroatom. These substrates typically exhibit lower yields compared to carbocyclic aromatics, ranging from 65-72%, due to their inherent reactivity and potential for side reactions.

Deactivated aromatic compounds such as chlorobenzene show significantly reduced reactivity, producing 4-chlorobenzophenone in only 45% yield. Strongly electron-withdrawing substituents, exemplified by nitrobenzene, completely inhibit the Friedel-Crafts acylation reaction under standard conditions.

Regioselectivity Considerations

The regioselectivity of Friedel-Crafts acylation with benzoyl chloride is primarily governed by the electronic and steric effects of existing substituents on the aromatic ring. Electron-donating groups direct the incoming acyl group to the ortho and para positions, while electron-withdrawing groups exhibit meta-directing behavior.

For monosubstituted benzene derivatives, the regioselectivity follows well-established patterns based on substituent effects. Alkyl groups, alkoxy groups, and hydroxyl groups are ortho/para-directing activating groups that increase the electron density at these positions, making them more susceptible to electrophilic attack. The para position is typically favored due to reduced steric hindrance compared to the ortho position.

Electronic effects play a dominant role in determining regioselectivity patterns. Studies using para-substituted benzoyl chlorides in confined reaction environments have demonstrated that electron-withdrawing groups such as nitro and trifluoromethyl substituents can significantly alter the regioselectivity of the acylation process. These effects arise from changes in the frontier molecular orbital energies and the polarization of the acylium ion intermediate.

Hammett correlation studies have established quantitative relationships between substituent electronic effects and regioselectivity patterns. The ρ value for Friedel-Crafts benzoylation typically ranges from 0.6 to 1.2, indicating moderate sensitivity to substituent electronic effects. This sensitivity varies depending on the aromatic substrate and reaction conditions.

Steric factors become important when bulky substituents are present on either the aromatic substrate or the acylating agent. Ortho-substituted aromatics often exhibit reduced reactivity and altered regioselectivity due to steric hindrance around the reactive sites. Similarly, substituted benzoyl chlorides with bulky para-substituents may show decreased reactivity and modified selectivity patterns.

Oxidation Chemistry

Formation of Benzoyl Peroxide

The oxidation of benzoyl chloride to benzoyl peroxide represents a significant industrial process for producing this important radical initiator and bleaching agent. The reaction typically involves the treatment of benzoyl chloride with hydrogen peroxide under alkaline conditions, following the stoichiometry established by Liebig in his original 1858 synthesis.

The most commonly employed synthetic route utilizes hydrogen peroxide in the presence of sodium hydroxide, proceeding according to the balanced equation:

2 C₆H₅COCl + H₂O₂ + 2 NaOH → (C₆H₅CO)₂O₂ + 2 NaCl + 2 H₂O

This reaction achieves yields of 89% under optimized conditions, with the process being conducted at room temperature (25°C) to minimize decomposition of the peroxide product. Alternative base systems, including potassium hydroxide, provide similar results with yields of 85% but may require slightly different reaction conditions.

| Oxidizing Agent | Product | Yield (%) | Temperature (°C) | Side Products |

|---|---|---|---|---|

| H₂O₂ + NaOH | Benzoyl peroxide | 89 | 25 | NaCl + H₂O |

| H₂O₂ + KOH | Benzoyl peroxide | 85 | 25 | KCl + H₂O |

| Barium peroxide | Benzoyl peroxide | 78 | 60 | BaCl₂ |

| Sodium peroxide | Benzoyl peroxide | 82 | 40 | Na₂CO₃ |

The use of surfactants in the oxidation process has been developed to improve yields and facilitate phase separation. These systems typically employ sodium or potassium hydroxide with hydrogen peroxide in the presence of phase-transfer catalysts, achieving yields of 91% while simplifying product isolation.

Alternative oxidizing systems have been investigated, including the historical barium peroxide method originally developed by Liebig. This approach involves the reaction of benzoyl chloride with barium peroxide at elevated temperatures (60°C), producing benzoyl peroxide in 78% yield along with barium chloride as a byproduct.

More recent developments include the use of ozone as an oxidizing agent, providing a pathway that generates benzoyl peroxide in 76% yield at 0°C. This method offers advantages in terms of environmental impact but requires specialized equipment for ozone generation and handling.

Reaction Mechanisms

The mechanism of benzoyl peroxide formation from benzoyl chloride involves nucleophilic attack by peroxide species on the carbonyl carbon, followed by coupling reactions to form the peroxide bond. Under alkaline conditions, hydrogen peroxide exists in equilibrium with the more nucleophilic hydroperoxide anion (HOO⁻), which serves as the active oxidizing species.

The initial step involves nucleophilic attack by the hydroperoxide anion on the carbonyl carbon of benzoyl chloride, forming an unstable peroxybenzoate intermediate. This intermediate rapidly undergoes substitution with a second molecule of benzoyl chloride to form the symmetrical benzoyl peroxide product.

The reaction can be represented mechanistically as:

Step 1: H₂O₂ + OH⁻ → HOO⁻ + H₂O

Step 2: C₆H₅COCl + HOO⁻ → C₆H₅COOOH + Cl⁻

Step 3: C₆H₅COOOH + C₆H₅COCl → (C₆H₅CO)₂O₂ + HCl

The formation of the oxygen-oxygen bond in benzoyl peroxide represents the key bond-forming step in this transformation. The peroxide linkage is inherently weak due to the low bond dissociation energy of the O-O bond (approximately 35-40 kcal/mol), which accounts for the thermal instability and radical-initiating properties of the product.

In neutral aqueous conditions, benzoyl chloride undergoes simple hydrolysis to benzoic acid rather than oxidation to the peroxide. This selectivity arises from the reduced nucleophilicity of hydrogen peroxide compared to the hydroperoxide anion, emphasizing the importance of alkaline conditions for peroxide formation.

The mechanism involving barium peroxide follows a different pathway, likely involving direct oxygen transfer from the solid peroxide to the acyl chloride. This process requires elevated temperatures to achieve reasonable reaction rates and may involve surface-mediated reactions on the barium peroxide solid.

Physical Description

Liquid

FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR.

A colorless fuming liquid with a pungent odor.

Color/Form

Transparent, colorless liquid

Colorless, fuming liquid

Colorless to slightly yellow liquid

XLogP3

Boiling Point

197.2 °C

201 °C

387°F

Flash Point

72 °C (162 °F) - closed cup

162 °F (72 °C)(open cup)

68 °C (closed cup)

72 °C c.c.

162°F

Vapor Density

4.88 (Air = 1)

Relative vapor density (air = 1): 4.88

4.88

Density

1.2070 at 25 °C/4 °C

Relative density (water = 1): 1.21

1.211

LogP

Odor

Fuming pungent

Pungent, aromatic

Melting Point

-1.0 °C

-0.5 °C

-1 °C

30.2°F

UNII

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Use and Manufacturing

Vapor Pressure

0.70 mmHg

0.700 mm Hg at 25 °C, extrapolated

Vapor pressure, Pa at 20 °C: 50

0.4 mmHg

Pictograms

Corrosive;Irritant

Impurities

Other CAS

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

(1) Interaction of benzoic acid and sulfuryl chloride, (2) benzotrichloride and water in the presence of zinc chloride, (3) phosphorous tri- or pentachloride and benzoic acid.

General Manufacturing Information

All other chemical product and preparation manufacturing

Furniture and related product manufacturing

Miscellaneous manufacturing

Paint and coating manufacturing

Pharmaceutical and medicine manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Textiles, apparel, and leather manufacturing

Benzoyl chloride: ACTIVE

An adhesive system was formulated comprising benzoyl chloride and a solution of silicone in dichloroethylene.

Prepared by partial hydrolysis of benzotrichloride; by chlorination of benzaldehyde. Lab preparation from benzoic acid and thionyl chloride.

Storage Conditions

Store in a cool, dry, well-ventilated location. Separate from alkalies, oxidizing materials, alcohol, and water.